Boc-Arg(Mts)-OH
Overview
Description
“Boc-Arg(Mts)-OH” is a BOC protected amino acid . It is also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine . It is often used as an intermediate in the synthesis of drugs and plays an important role in the synthesis of anti-tumor drugs or other drugs .
Synthesis Analysis
“Boc-Arg(Mts)-OH” is usually obtained by chemical synthesis . The quality of the synthesis of peptides containing arginine depends on the correct use of Boc-Arg(Mts)-OH .Molecular Structure Analysis
The molecular formula of “Boc-Arg(Mts)-OH” is C20H32N4O6S . Its average mass is 456.556 Da and its monoisotopic mass is 456.204254 Da .Chemical Reactions Analysis
“Boc-Arg(Mts)-OH” is used in chemical synthesis of peptides .Physical And Chemical Properties Analysis
“Boc-Arg(Mts)-OH” is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . It has a melting point of approximately 130 °C .Scientific Research Applications
Organotin(IV) Complexes with Boc-Arg(Mts)-OH : Organotin(IV) complexes with Boc-Arg(Mts)-OH exhibit marked cytotoxic activity against human colorectal carcinoma cells, exceeding the activity of cisplatin. These complexes show potential as therapeutic agents in cancer treatment (Girasolo et al., 2010).
Fluorescent Arginine Derivative : Boc-Arg(Mts)-OH is used to create fluorescent arginine derivatives. These derivatives can access electrically neutral protonation states not available to arginine, facilitating insights into biological processes through fluorescence emission (Marshall et al., 2019).
Detection of Proteins : Boc-Arg(Mts)-OH is integral in the synthesis of peptide conjugates for the electrochemical detection of proteins. This bioorganometallic approach is significant for developing new methods for protein detection (Mahmoud & Kraatz, 2007).
Synthesis of Peptides with Problematic Amino Acids : Boc-Arg(Mts)-OH is utilized in the synthesis of peptides, particularly those containing problematic amino acids. This is crucial for developing novel peptides with specific biological functions (Gothe et al., 1999).
Opioid Peptides Synthesis : It plays a role in the synthesis of homoarginine-containing opioid peptides, aiding in the development of peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).
Photocatalysis Applications : Boc-Arg(Mts)-OH is investigated for its potential in photocatalysis applications, particularly in enhancing the visible light-driven photocatalytic performance of (BiO)2CO3 (Ni et al., 2016).
Tanning Reaction Studies : Boc-Arg(Mts)-OH is studied in the context of sunless tanning reactions, providing insights into the reactivity and color development kinetics of different amino groups with dihydroxyacetone (Sun et al., 2022).
N-Boc Protection of Amines : It is also used in the N-Boc protection of amines, an essential step in the synthesis of many pharmaceutical and biologically active molecules (Varala et al., 2006).
Safety And Hazards
“Boc-Arg(Mts)-OH” is classified as non-combustible solids . It may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .
properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Mts)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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